3-amino-N'-[(E)-(4-methoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
3-AMINO-N’-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and a methoxyphenylmethylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N’-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves a multi-step process:
Formation of the Thieno[2,3-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine ring system.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thieno[2,3-b]pyridine derivative.
Condensation with 4-Methoxybenzaldehyde: The final step involves the condensation of the amino-thieno[2,3-b]pyridine with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the methoxyphenylmethylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the methoxyphenylmethylidene moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen or nitro groups on the thieno[2,3-b]pyridine core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Hydrazide Derivatives: Compounds with similar hydrazide moieties but different core structures.
Uniqueness
3-AMINO-N’-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenylmethylidene moiety, in particular, may enhance its ability to interact with certain biological targets compared to other thieno[2,3-b]pyridine or hydrazide derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-amino-N-[(E)-(4-methoxyphenyl)methylideneamino]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14N4O2S/c1-22-11-6-4-10(5-7-11)9-19-20-15(21)14-13(17)12-3-2-8-18-16(12)23-14/h2-9H,17H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
JMESFYNKXZJGQL-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=C(S2)N=CC=C3)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=C(S2)N=CC=C3)N |
Origin of Product |
United States |
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